1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine
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Overview
Description
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a 1-phenyl-2,3-dihydro-1H-inden-2-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine typically involves the following steps:
Formation of the Indane Derivative: The indane derivative can be synthesized by hydrogenation of indene.
Coupling Reaction: The indane derivative is then coupled with a piperidine derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium iodide, halogenated solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Halogenated piperidine derivatives.
Scientific Research Applications
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylindane: Similar structure but lacks the piperidine ring.
2,3-Dihydro-1H-indene: Basic indane structure without additional substituents.
1-Methyl-4-phenylpiperidine: Similar piperidine structure but lacks the indane group.
Uniqueness
1-Methyl-4-(1-phenyl-2,3-dihydro-1h-inden-2-yl)piperidine is unique due to the combination of the indane and piperidine moieties, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
20845-58-3 |
---|---|
Molecular Formula |
C21H25N |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-methyl-4-(1-phenyl-2,3-dihydro-1H-inden-2-yl)piperidine |
InChI |
InChI=1S/C21H25N/c1-22-13-11-16(12-14-22)20-15-18-9-5-6-10-19(18)21(20)17-7-3-2-4-8-17/h2-10,16,20-21H,11-15H2,1H3 |
InChI Key |
LIECYFJMSBKLSQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2CC3=CC=CC=C3C2C4=CC=CC=C4 |
Origin of Product |
United States |
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